molecular formula C7H6BrN3 B2543359 7-Bromopyrazolo[1,5-a]pyridin-2-amine CAS No. 1504287-12-0

7-Bromopyrazolo[1,5-a]pyridin-2-amine

Cat. No. B2543359
CAS RN: 1504287-12-0
M. Wt: 212.05
InChI Key: CEDAWEFIYCHMTI-UHFFFAOYSA-N
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Description

The compound 7-Bromopyrazolo[1,5-a]pyridin-2-amine is a derivative of the pyrazolopyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The papers provided discuss various synthetic strategies and structural analyses related to pyrazolopyridine derivatives, which can be relevant to understanding the properties and reactivity of 7-Bromopyrazolo[1,5-a]pyridin-2-amine.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves strategic functionalization of the core scaffold. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate has been utilized to sequentially functionalize the 3-position and 7-position of the pyrazolopyrimidine scaffold, which could be analogous to the synthesis of 7-Bromopyrazolo[1,5-a]pyridin-2-amine . Additionally, nucleophilic substitution reactions have been employed to introduce various substituents into the pyrazolopyridine ring system, as demonstrated by the conversion of 7-bromo-3-methyltriazolopyridine into 7-substituted derivatives .

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the conformation and crystal packing of pyrazolopyridine derivatives. These compounds can exhibit monoclinic symmetry and form intermolecular hydrogen bonds, which could be indicative of the structural behavior of 7-Bromopyrazolo[1,5-a]pyridin-2-amine .

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives in chemical reactions is influenced by the presence of functional groups and the overall molecular structure. For example, the presence of a bromo substituent can facilitate nucleophilic substitution reactions, which is a common method to introduce various substituents into the pyrazolopyridine core . The reactivity of the amino group in such compounds is also crucial, as it can participate in the formation of hydrogen bonds and other interactions that affect the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are determined by their molecular structure. The presence of substituents such as bromo and amino groups can affect the compound's boiling point, melting point, solubility, and stability. The regioselective synthesis of pyrazolopyridine derivatives can lead to compounds with different physical and chemical properties, as the position of the substituents can influence the overall reactivity and interaction with other molecules .

Scientific Research Applications

  • Nutritional Aspects and Etiologic Agents in Cancer : Research by Snyderwine (1994) discusses the implications of heterocyclic amines (HAs) found in cooked meats, implicating them as potential etiologic agents in human breast cancer due to their formation of DNA adducts in the mammary gland. This suggests the importance of understanding the interaction between dietary factors and carcinogenic agents for cancer prevention Snyderwine, 1994.

  • Organic Synthesis and Catalysis : The diversity and potential of heterocyclic N-oxide molecules, including pyridine derivatives, are highlighted by Li et al. (2019) for their applications in organic synthesis, catalysis, and medicinal applications. These compounds are vital for designing asymmetric catalysts and synthesizing drugs with anticancer and antibacterial activities Li et al., 2019.

  • Biogenic Amines in Food Safety : Bulushi et al. (2009) review the roles of biogenic amines in fish regarding intoxication, spoilage, and nitrosamine formation. Understanding the relationships between biogenic amines and nitrosamines could inform the mechanism of certain food poisonings and assure the safety of fish products Bulushi et al., 2009.

  • Central Nervous System Acting Drugs : Saganuwan (2017) investigates functional chemical groups that could serve as lead molecules for synthesizing compounds with potential CNS activity. Heterocycles with heteroatoms like nitrogen form a large class of organic compounds with varied effects on the central nervous system, indicating potential for developing novel therapeutics Saganuwan, 2017.

  • Analytical Techniques for Carcinogens : Teunissen et al. (2010) focus on the analysis of PhIP, a heterocyclic aromatic amine known to be carcinogenic, emphasizing the importance of detecting both carcinogenic and detoxification products of PhIP in biological matrices and food products. This underscores the need for sensitive and selective analytical methods in evaluating potential carcinogens Teunissen et al., 2010.

Safety and Hazards

The safety information for “7-Bromopyrazolo[1,5-a]pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

7-bromopyrazolo[1,5-a]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-3-1-2-5-4-7(9)10-11(5)6/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDAWEFIYCHMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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